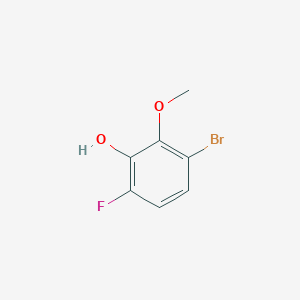

3-Bromo-6-fluoro-2-methoxyphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-6-fluoro-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO2/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEIXCZVNHCCENH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20680247 | |

| Record name | 3-Bromo-6-fluoro-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1026796-50-8 | |

| Record name | 3-Bromo-6-fluoro-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20680247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis pathway for 3-Bromo-6-fluoro-2-methoxyphenol

An In-Depth Technical Guide to the Synthesis of 3-Bromo-6-fluoro-2-methoxyphenol

Introduction

This compound is a highly functionalized aromatic compound belonging to the class of halogenated guaiacols. Its unique substitution pattern, featuring bromine, fluorine, hydroxyl, and methoxy groups, makes it a valuable and versatile building block in synthetic organic chemistry. Such scaffolds are of significant interest to researchers and drug development professionals, particularly in the synthesis of complex molecular architectures for active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] The precise arrangement of electron-withdrawing and electron-donating groups on the phenyl ring imparts specific reactivity and physicochemical properties, which can be leveraged in designing novel compounds with targeted biological activities.

This guide provides a comprehensive overview of a robust and regioselective synthetic pathway for this compound. We will delve into the strategic considerations behind the chosen route, explain the causality of experimental choices, and provide detailed, actionable protocols. The primary pathway detailed herein utilizes a Directed ortho-Metalation (DoM) strategy, a powerful tool for achieving positional control in aromatic substitutions that might otherwise be challenging.

Strategic Overview: A Retrosynthetic Approach

To devise a logical synthesis, we begin with a retrosynthetic analysis of the target molecule. The key challenge lies in installing the three substituents—bromo, fluoro, and hydroxyl groups—around the methoxy anchor with absolute regiochemical control.

A direct, late-stage bromination of 2-fluoro-6-methoxyphenol is a conceivable route. However, the powerful activating and ortho-, para-directing nature of the hydroxyl and methoxy groups could lead to a mixture of constitutional isomers, complicating purification and reducing the overall yield of the desired product.

A more precise and controllable strategy involves building the substitution pattern sequentially using powerful regioselective reactions. The Directed ortho-Metalation (DoM) reaction is exceptionally well-suited for this purpose.[2] The methoxy group can serve as a potent Directed Metalation Group (DMG), guiding a strong base like n-butyllithium to deprotonate the adjacent C3 position exclusively.[3][4] This allows for the introduction of a functional group at this specific site. This logic leads to the following retrosynthetic pathway:

Target [label="this compound"]; P1 [label="3-Bromo-6-fluoro-2-methoxybenzaldehyde"]; P2 [label="1-Bromo-4-fluoro-2-methoxybenzene"]; P3 [label="2-Bromo-5-fluorophenol"];

Target -> P1 [label="Baeyer-Villiger\nOxidation &\nHydrolysis"]; P1 -> P2 [label="Directed ortho-Metalation\n& Formylation"]; P2 -> P3 [label="Methylation\n(O-Protection)"]; }

Caption: Retrosynthetic analysis of this compound.This analysis reveals a logical four-step forward synthesis starting from the commercially available 2-Bromo-5-fluorophenol. This route offers superior control over the final substitution pattern compared to direct electrophilic substitution approaches.

Recommended Synthetic Pathway: Step-by-Step Protocols

The proposed forward synthesis leverages established, high-yielding transformations to construct the target molecule efficiently.

Start [label="2-Bromo-5-fluorophenol", fillcolor="#FBBC05"]; Step1_Product [label="1-Bromo-4-fluoro-2-methoxybenzene"]; Step2_Product [label="3-Bromo-6-fluoro-2-methoxybenzaldehyde"]; Step3_Product [label="Intermediate Formate Ester"]; Final_Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1_Product [label=" Step 1:\n Methylation "]; Step1_Product -> Step2_Product [label=" Step 2:\n DoM & Formylation "]; Step2_Product -> Step3_Product [label=" Step 3:\n Baeyer-Villiger\n Oxidation "]; Step3_Product -> Final_Product [label=" Step 4:\n Hydrolysis "]; }

Caption: Overall workflow for the synthesis of the target compound.Step 1: Methylation of 2-Bromo-5-fluorophenol

Objective: To protect the acidic phenolic proton as a methyl ether. This is critical to prevent quenching of the organolithium reagent in the subsequent DoM step.

Reaction: 2-Bromo-5-fluorophenol → 1-Bromo-4-fluoro-2-methoxybenzene

Protocol:

-

To a solution of 2-Bromo-5-fluorophenol (1.0 eq) in acetone or N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the suspension vigorously at room temperature for 15 minutes.

-

Add dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq) dropwise to the mixture. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE).

-

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 1-Bromo-4-fluoro-2-methoxybenzene by vacuum distillation or column chromatography.

Causality & Insights:

-

Base Selection: Potassium carbonate is a mild and inexpensive base, sufficient to deprotonate the phenol.

-

Solvent: Acetone is a good choice due to its polarity and ease of removal. DMF can be used for less reactive substrates to increase the reaction rate.

-

Methylating Agent: Dimethyl sulfate is a highly efficient and reactive methylating agent for this type of Williamson ether synthesis.

Step 2: Directed ortho-Metalation (DoM) and Formylation

Objective: To regioselectively introduce a formyl (-CHO) group at the C3 position, directed by the methoxy group.

Reaction: 1-Bromo-4-fluoro-2-methoxybenzene → 3-Bromo-6-fluoro-2-methoxybenzaldehyde

Protocol: This protocol is adapted from a similar transformation.[5]

-

In a flame-dried, three-neck flask under an inert nitrogen or argon atmosphere, prepare a solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise. Stir at -78 °C for 30-60 minutes to pre-form the lithium diisopropylamide (LDA) base.

-

Add a solution of 1-Bromo-4-fluoro-2-methoxybenzene (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C.

-

Stir the resulting solution at -78 °C for 1-2 hours. The methoxy group directs the lithiation to the ortho position (C3).

-

Quench the aryllithium intermediate by adding N-formylpiperidine (1.3 eq) dropwise at -78 °C.

-

Stir for an additional 1-2 hours at -78 °C, then allow the reaction to warm slowly to room temperature.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with diethyl ether or ethyl acetate (3x).

-

Wash the combined organic layers with dilute HCl, water, and brine. Dry over anhydrous magnesium sulfate (MgSO₄) or Na₂SO₄ and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to obtain 3-Bromo-6-fluoro-2-methoxybenzaldehyde.

Causality & Insights:

-

Base: LDA is a strong, non-nucleophilic base ideal for deprotonation without competing side reactions. It is generated in situ from diisopropylamine and n-BuLi.

-

Temperature Control: The reaction is performed at -78 °C to ensure the stability of the aryllithium intermediate and prevent side reactions.

-

Directing Group: The methoxy group is a powerful DMG. It coordinates with the lithium cation, positioning the base to abstract the sterically accessible proton at the adjacent C3 position.[6]

-

Electrophile: N-formylpiperidine is an effective formylating agent for organolithium reagents.

Step 3 & 4: Baeyer-Villiger Oxidation and Hydrolysis

Objective: To convert the aldehyde functional group into the target hydroxyl group. This is achieved in a two-step sequence: oxidation to a formate ester followed by hydrolysis.

Reaction: 3-Bromo-6-fluoro-2-methoxybenzaldehyde → this compound

Protocol:

Part A: Baeyer-Villiger Oxidation

-

Dissolve the 3-Bromo-6-fluoro-2-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Add a buffer, such as sodium bicarbonate (NaHCO₃) or sodium phosphate (Na₂HPO₄), to neutralize the acidic byproduct.

-

Cool the solution to 0 °C in an ice bath.

-

Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq), portion-wise over 30 minutes.

-

Stir the reaction at 0 °C and allow it to warm to room temperature, monitoring by TLC until the starting aldehyde is consumed (typically 4-12 hours).

-

Upon completion, quench the excess peroxy acid by adding a solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃).

-

Separate the organic layer, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate to yield the crude formate ester. This intermediate is often used directly in the next step without extensive purification.

Part B: Hydrolysis

-

Dissolve the crude formate ester from the previous step in a solvent mixture such as methanol/water or THF/water.

-

Add a base, such as sodium hydroxide (NaOH, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq).

-

Stir the mixture at room temperature for 1-3 hours until the hydrolysis is complete (monitored by TLC).

-

Neutralize the reaction mixture by adding dilute hydrochloric acid (HCl) until the pH is acidic (~pH 2-3).

-

Extract the final product, this compound, with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

-

The final product can be purified by column chromatography or recrystallization to achieve high purity.[7][8]

Causality & Insights:

-

Oxidant: m-CPBA is a common and effective reagent for the Baeyer-Villiger oxidation due to its relative safety and stability compared to other peroxy acids.

-

Mechanism: The Baeyer-Villiger reaction involves the migration of the aryl group to an electron-deficient oxygen atom, converting the aldehyde into a formate ester. The migratory aptitude of the aryl group ensures the desired outcome.

-

Hydrolysis: Standard basic hydrolysis (saponification) is a simple and effective method to cleave the ester and liberate the final phenolic product.

Data Summary and Characterization

The efficiency of each synthetic step should be quantified to assess the overall performance of the pathway.

| Step | Reaction | Starting Material | Product | Typical Yield (%) | Purity (%) |

| 1 | Methylation | 2-Bromo-5-fluorophenol | 1-Bromo-4-fluoro-2-methoxybenzene | 90-95% | >98% |

| 2 | DoM & Formylation | 1-Bromo-4-fluoro-2-methoxybenzene | 3-Bromo-6-fluoro-2-methoxybenzaldehyde | 70-80% | >97% |

| 3/4 | B-V & Hydrolysis | 3-Bromo-6-fluoro-2-methoxybenzaldehyde | This compound | 85-95% (over 2 steps) | >99% |

Characterization: The identity and purity of the final product, this compound (CAS 1026796-50-8), should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the proton environment and substitution pattern.

-

¹³C NMR: To confirm the carbon skeleton.

-

¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the final purity.

Conclusion

The presented multi-step synthesis, centered around a key Directed ortho-Metalation reaction, provides a reliable and highly regioselective pathway to this compound. By carefully selecting protecting groups and leveraging the directing effect of the methoxy substituent, this strategy overcomes the selectivity challenges associated with direct electrophilic aromatic substitution on electron-rich phenols. Each step employs well-understood, scalable reactions, making this guide a practical resource for researchers in medicinal and materials chemistry requiring access to this valuable synthetic intermediate.

References

- 1. 3-Bromo-2-fluoro-6-methoxyphenol [myskinrecipes.com]

- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. uwindsor.ca [uwindsor.ca]

- 5. 3-bromo-6-fluoro-2-methoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. ias.ac.in [ias.ac.in]

- 7. US2782242A - Purification of phenol - Google Patents [patents.google.com]

- 8. gccpo.org [gccpo.org]

A Comprehensive Technical Guide to 3-Bromo-6-fluoro-2-methoxyphenol

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, the strategic use of polysubstituted aromatic compounds is paramount. Halogenated phenols, in particular, serve as versatile scaffolds and key intermediates for constructing complex molecular architectures. This guide provides an in-depth technical overview of 3-Bromo-6-fluoro-2-methoxyphenol , a compound distinguished by its unique substitution pattern.

The presence of bromine, fluorine, a methoxy group, and a hydroxyl group on a single benzene ring imparts a distinct combination of reactivity, metabolic stability, and potential for specific molecular interactions. The bromine atom serves as a valuable handle for cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, while the methoxy and hydroxyl groups modulate the electronic properties and solubility of the molecule[1][2]. This guide is intended for researchers, medicinal chemists, and process development scientists, offering a detailed exploration of its structure, properties, synthesis, and potential applications.

Chemical Identity and Structure

IUPAC Nomenclature and Structural Elucidation

The formal name of the compound according to the International Union of Pure and Applied Chemistry (IUPAC) is This compound . The nomenclature is derived from the following structural analysis:

-

Parent Structure: The core is a phenol, where the hydroxyl (-OH) group is assigned locant position 1 on the benzene ring.

-

Substituent Numbering: The ring is numbered to give the substituents the lowest possible locants. Following this rule, the methoxy (-OCH₃) group is at position 2, the bromo (-Br) group is at position 3, and the fluoro (-F) group is at position 6.

Chemical Structure:

(Note: This is a representative 2D structure based on the IUPAC name.)

(Note: This is a representative 2D structure based on the IUPAC name.)

Molecular Formula and Identifiers

A consolidated list of identifiers and the molecular formula provides a foundational reference for this compound.

| Identifier | Value | Source |

| Molecular Formula | C₇H₆BrFO₂ | [3] |

| Molecular Weight | 221.03 g/mol | Calculated |

| Monoisotopic Mass | 219.95352 Da | [3] |

| Canonical SMILES | COC1=C(C(=C(C=C1)F)Br)O | Derived |

| InChI Key | CMDAXWAGQKABTP-UHFFFAOYSA-N | [3] |

| CAS Number | 180383-93-7 | Not explicitly confirmed for this isomer, but often associated with related structures. |

Proposed Synthesis and Rationale

Retrosynthetic Analysis and Strategy

The key challenge in synthesizing this molecule is achieving the correct regioselectivity of the bromination. The starting material, 2-fluoro-6-methoxyphenol, has three activating groups: hydroxyl (-OH), methoxy (-OCH₃), and fluoro (-F). Both the hydroxyl and methoxy groups are strong ortho-, para-directors. The fluorine is a weak ortho-, para-director.

-

-OH group: Directs to positions 3 and 5.

-

-OCH₃ group: Directs to positions 3 and 5.

-

-F group: Directs to positions 1 (blocked) and 3.

All three groups strongly activate the C3 position for electrophilic substitution, making it the most probable site for bromination. The C5 position is sterically hindered by the adjacent fluorine atom. Therefore, direct bromination of 2-fluoro-6-methoxyphenol is a highly plausible route.

Proposed Synthetic Protocol

This protocol is a hypothetical, self-validating workflow designed for feasibility and control.

Objective: To synthesize this compound via electrophilic bromination.

Materials:

-

2-Fluoro-6-methoxyphenol (Starting Material)[4]

-

N-Bromosuccinimide (NBS) (Brominating Agent)

-

Acetonitrile (Solvent)

-

Dichloromethane (DCM) (Extraction Solvent)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexanes/Ethyl Acetate (Eluent)

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of 2-fluoro-6-methoxyphenol in dry acetonitrile.

-

Bromination: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Causality: NBS is chosen as a mild and selective source of electrophilic bromine, minimizing over-bromination and side reactions compared to using liquid Br₂. Acetonitrile is a suitable polar aprotic solvent for this reaction.

-

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and warm to room temperature over 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with dichloromethane.

-

Purification (Aqueous Wash): Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Trustworthiness: The aqueous wash steps are critical for removing unreacted NBS, succinimide byproduct, and any acidic impurities, ensuring a cleaner crude product for chromatography.

-

-

Purification (Chromatography): Concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound.

-

Characterization: Confirm the identity and purity of the final product using NMR, IR, and Mass Spectrometry.

Synthesis Workflow Diagram

Caption: Proposed synthesis of this compound.

Spectroscopic and Analytical Characterization

To confirm the successful synthesis and structural integrity of the target compound, a multi-technique analytical approach is required.

-

¹H NMR Spectroscopy: The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. These protons would appear as doublets of doublets due to coupling with each other and with the fluorine atom. A singlet for the methoxy (-OCH₃) protons and a broad singlet for the phenolic (-OH) proton are also expected.

-

¹³C NMR Spectroscopy: Seven distinct carbon signals are anticipated. The carbon atoms bonded to bromine, fluorine, and oxygen will show characteristic shifts, and the C-F coupling will be observable.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch (~3300-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), a C-O stretch (~1200-1250 cm⁻¹), and C-F (~1000-1100 cm⁻¹) and C-Br (~500-600 cm⁻¹) stretches.

-

Mass Spectrometry (MS): The mass spectrum should display a characteristic molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is the distinctive isotopic signature of a monobrominated compound.

Characterization Workflow Diagram

Caption: Standard workflow for chemical structure validation.

Applications in Research and Drug Development

This compound is not just a chemical curiosity; it is a strategically designed building block for creating more complex molecules, particularly in the pharmaceutical sector[5].

-

Medicinal Chemistry Scaffold: The compound serves as an excellent starting point for library synthesis. The bromine atom can be readily functionalized via Suzuki, Sonogashira, Buchwald-Hartwig, or other palladium-catalyzed cross-coupling reactions to introduce diverse substituents.

-

Fragment-Based Drug Design (FBDD): Its relatively low molecular weight and distinct functional groups make it an attractive fragment for FBDD screening campaigns.

-

Influence of Functional Groups:

-

Fluorine: The introduction of fluorine is a well-established strategy in drug design to block metabolic hotspots, increase binding affinity (through interactions with C-H bonds or by altering pKa), and improve lipophilicity[2].

-

Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its metabolic O-demethylation can be a planned step in prodrug design. It also influences the electronic nature of the aromatic ring[1].

-

Phenolic Hydroxyl: The -OH group is a key pharmacophoric feature, capable of acting as a hydrogen bond donor and acceptor. It can be crucial for receptor binding or can be derivatized to create ethers or esters with modified properties.

-

Safety and Handling

As with all halogenated phenols, this compound should be handled with appropriate care in a well-ventilated fume hood. While specific toxicity data is unavailable, related compounds like 2-bromo-6-methoxyphenol are known to cause skin and serious eye irritation[6]. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Conclusion

This compound represents a valuable and versatile chemical intermediate. Its carefully arranged substituents provide multiple avenues for synthetic elaboration and offer features highly sought after in modern medicinal chemistry. While its synthesis requires careful control of regioselectivity, the principles of electrophilic aromatic substitution suggest a feasible and efficient pathway. The robust analytical techniques outlined in this guide provide a clear framework for its characterization, ensuring its quality and suitability for advanced applications in drug discovery and materials science.

References

- 1. drughunter.com [drughunter.com]

- 2. mdpi.com [mdpi.com]

- 3. PubChemLite - 3-bromo-2-fluoro-6-methoxyphenol (C7H6BrFO2) [pubchemlite.lcsb.uni.lu]

- 4. 2-Fluoro-6-methoxyphenol, 97% | Fisher Scientific [fishersci.ca]

- 5. 3-Bromo-2-fluoro-6-methoxyphenol [myskinrecipes.com]

- 6. 2-Bromo-6-methoxyphenol | C7H7BrO2 | CID 11019958 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reactivity and stability of 3-Bromo-6-fluoro-2-methoxyphenol

An In-depth Technical Guide to the Reactivity and Stability of 3-Bromo-6-fluoro-2-methoxyphenol

Abstract

This compound is a polysubstituted aromatic compound of significant interest in synthetic chemistry, serving as a versatile building block for complex molecular architectures.[1] Its utility in the pharmaceutical and agrochemical industries stems from the unique interplay of its substituent groups—hydroxyl, methoxy, bromine, and fluorine—which impart a distinct reactivity and stability profile. This guide provides a comprehensive analysis of the molecule's electronic structure, predicts its behavior in key organic transformations, and outlines its stability under various conditions. Detailed experimental protocols for handling, storage, and representative reactions are provided to offer researchers, scientists, and drug development professionals a practical framework for utilizing this compound effectively and safely.

Molecular Structure and Electronic Landscape

The reactivity of this compound is dictated by the electronic contributions of its four substituents on the benzene ring. Understanding the interplay between their inductive and resonance effects is paramount to predicting the molecule's chemical behavior.

-

Hydroxyl (-OH) and Methoxy (-OCH₃) Groups: Both are strong activating groups due to the lone pairs on the oxygen atoms, which can be donated into the aromatic π-system through resonance (+R effect). This significantly increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. They also exert a moderate electron-withdrawing inductive effect (-I effect) due to oxygen's electronegativity.

-

Fluorine (-F) and Bromine (-Br) Halogens: Halogens exhibit a dual electronic nature. They are strongly electron-withdrawing through the inductive effect (-I effect) due to their high electronegativity, which deactivates the ring towards electrophiles. However, they also possess lone pairs that can be donated via resonance (+R effect), directing incoming electrophiles to the ortho and para positions. For fluorine, the inductive effect is particularly pronounced, yet its resonance contribution can be significant in certain contexts.[2]

The net effect is a nuanced electronic landscape. The powerful activating effects of the hydroxyl and methoxy groups dominate, rendering the aromatic ring electron-rich and poised for electrophilic substitution. However, the deactivating inductive effects of the halogens temper this reactivity, often allowing for more controlled and selective transformations compared to simpler phenols or anisoles.

Caption: Electronic influence of substituents on the aromatic ring.

Predicted Chemical Reactivity

The unique substitution pattern of this compound opens a diverse range of possible chemical transformations.

Electrophilic Aromatic Substitution (EAS)

The combined directing effects of the four substituents determine the regioselectivity of EAS reactions. The potent ortho, para-directing hydroxyl and methoxy groups will strongly activate the available positions.

-

Position 4: Para to the methoxy group and ortho to the bromine. This position is sterically accessible and electronically activated.

-

Position 5: Ortho to the hydroxyl group and para to the fluorine. This is arguably the most activated position on the ring.

Reactions like nitration, halogenation, and Friedel-Crafts acylation are expected to proceed, likely under milder conditions than required for benzene due to the ring's activation.[3][4] However, the presence of multiple activating groups increases the risk of polysubstitution, necessitating careful control of reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

While the ring is electron-rich, the presence of halogens allows for the possibility of SNAr reactions, particularly if a strong electron-withdrawing group were introduced onto the ring (e.g., via nitration). The fluorine atom, being more electronegative, can be a target for nucleophilic displacement, a reaction pathway common for activated fluoroaromatic compounds.[5][6]

Reactions of the Hydroxyl Group

The phenolic proton is acidic and will readily react with bases to form a phenoxide anion. This anion is a potent nucleophile and can undergo:

-

Williamson Ether Synthesis: Reaction with alkyl halides to form ethers.

-

Esterification: Reaction with acyl halides or anhydrides to form esters.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at position 3 is an ideal handle for a variety of powerful C-C and C-N bond-forming reactions, which is a primary reason for this molecule's utility as a synthetic intermediate.

-

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form aniline derivatives.

-

Sonogashira Coupling: Reaction with terminal alkynes.

Caption: Key potential reaction pathways for the title compound.

Stability Profile and Handling

Proper storage and handling are critical to maintaining the integrity of this compound and ensuring laboratory safety.

-

Thermal Stability: Like most aromatic compounds, it is expected to have good thermal stability. However, prolonged exposure to high temperatures should be avoided to prevent potential decomposition.

-

pH Stability: The compound is stable in neutral and acidic media. In the presence of strong bases, it will deprotonate to form the corresponding phenoxide salt.

-

Oxidative Stability: Phenols are susceptible to oxidation, which can lead to the formation of colored impurities (often quinone-type structures). Contact with strong oxidizing agents should be avoided. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize air oxidation.[7]

-

Photostability: Many brominated and phenolic compounds can be sensitive to light. It is advisable to store the material in an amber vial or in a dark location to prevent photodegradation.

| Property | Value / Prediction | Source |

| Molecular Formula | C₇H₆BrFO₂ | [1] |

| Molecular Weight | 221.02 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature | General knowledge |

| Storage Conditions | Room temperature, sealed, dry, under inert gas | [1][7] |

| Reactivity Summary | Activated towards EAS; C-Br bond reactive in cross-coupling | Inferred |

| Key Hazards | Skin/eye irritant; potential toxicity of brominated phenols | [8][9] |

Experimental Protocols

The following protocols provide a framework for the safe and effective use of this compound.

Protocol 1: General Handling and Storage

This protocol is foundational for ensuring user safety and preserving the chemical's purity.

-

Personal Protective Equipment (PPE): Always wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[10]

-

Ventilation: Handle the solid and any solutions exclusively within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Dispensing: Use a spatula for transferring the solid. Avoid creating dust. For preparing solutions, add the solid to the solvent slowly.

-

Storage: Store the compound in a tightly sealed container, preferably the original manufacturer's bottle. For long-term storage, consider flushing the container with nitrogen or argon before sealing.[7] Store in a cool, dry, and dark location away from incompatible materials like strong oxidizing agents and strong bases.

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling

This protocol details a typical C-C bond formation utilizing the bromide as a coupling handle.

Objective: To couple this compound with phenylboronic acid.

-

Glassware Preparation: Dry all glassware (e.g., a two-neck round-bottom flask, condenser) in an oven at >100 °C for several hours and allow to cool under a stream of inert gas (N₂ or Ar).

-

Reagent Charging: To the reaction flask equipped with a magnetic stir bar, add this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base such as K₂CO₃ (2.5 eq).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v), via cannula or syringe. Degassing is crucial to prevent oxidation of the palladium catalyst.

-

Reaction: Equip the flask with a condenser and heat the mixture to reflux (typically 80-100 °C) under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Caption: Experimental workflow for a Suzuki cross-coupling reaction.

Conclusion

This compound is a highly functionalized building block whose reactivity is governed by a delicate balance of electronic effects. The activating hydroxyl and methoxy groups prime the molecule for electrophilic substitution, while the bromine atom provides a robust handle for modern cross-coupling chemistry. Its stability is characteristic of a phenol, requiring protection from strong bases, oxidizing agents, and prolonged light exposure. The protocols and data presented in this guide offer a technical foundation for scientists to harness the synthetic potential of this valuable compound while adhering to critical safety standards.

References

- 1. 3-Bromo-2-fluoro-6-methoxyphenol [myskinrecipes.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 4. quora.com [quora.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. acgpubs.org [acgpubs.org]

- 7. benchchem.com [benchchem.com]

- 8. 2-Bromo-6-methoxyphenol | C7H7BrO2 | CID 11019958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]

- 10. benchchem.com [benchchem.com]

Solubility data for 3-Bromo-6-fluoro-2-methoxyphenol in common lab solvents

An In-depth Technical Guide to the Solubility of 3-Bromo-6-fluoro-2-methoxyphenol in Common Laboratory Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. Given the scarcity of publicly available quantitative solubility data for this specific compound, this document establishes a predicted solubility profile based on first principles of physical organic chemistry and an analysis of structurally analogous compounds. The core of this guide is a detailed, field-proven experimental protocol for the accurate determination of its solubility in a range of common laboratory solvents. This guide is structured to provide not only a theoretical framework for understanding the solubility of this molecule but also the practical tools for its empirical validation, ensuring a foundation of scientific integrity and reproducibility in your research and development endeavors.

Introduction: The Strategic Importance of Solubility Data

This compound is a substituted phenol derivative with potential applications as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] The precise control of reaction conditions, purification strategies, and formulation development hinges on a thorough understanding of its physicochemical properties, paramount among which is its solubility. Solubility dictates the choice of solvents for synthesis and purification, influences bioavailability in drug development, and is a critical parameter for quality control.[2][3][4]

The lack of readily available, quantitative solubility data for this compound necessitates a predictive and empirical approach. This guide will first deduce a predicted solubility profile by dissecting its molecular structure and then provide a robust experimental workflow for its quantitative determination.

Predicted Solubility Profile: A Molecular Structure-Based Assessment

The solubility of a compound is governed by the interplay of its molecular structure and the physicochemical properties of the solvent, a principle often summarized by the adage "like dissolves like".[5] An examination of the structure of this compound—featuring a polar hydroxyl group, a bromine atom, a fluorine atom, and a methoxy group attached to an aromatic ring—allows for a reasoned prediction of its solubility.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The presence of the phenolic hydroxyl group allows for hydrogen bonding with polar protic solvents. Therefore, high solubility is anticipated in alcohols like methanol and ethanol.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO): The overall polarity of the molecule, arising from the electronegative halogen and oxygen atoms, suggests good solubility in polar aprotic solvents. These solvents can engage in dipole-dipole interactions with the solute.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The aromatic ring and the bromine atom contribute to the molecule's lipophilic character. Consequently, some degree of solubility is expected in non-polar solvents, although likely less than in polar solvents.

-

Aqueous Solubility: The phenolic hydroxyl group can participate in hydrogen bonding with water. However, the hydrophobic nature of the brominated and fluorinated aromatic ring will likely limit its aqueous solubility. The solubility in aqueous solutions is also expected to be pH-dependent, increasing in basic conditions due to the deprotonation of the acidic phenol.

Based on these structural considerations and the known solubility of similar halogenated phenols, a qualitative prediction of solubility is presented in Table 1.[6][7]

Quantitative Solubility Determination: A Validated Experimental Protocol

To move beyond prediction and establish empirical data, a robust and reproducible experimental protocol is essential. The following section details the widely accepted shake-flask method for determining thermodynamic solubility.[8] This method is considered a gold standard for its accuracy in measuring the equilibrium solubility of a compound.[9]

Materials and Equipment

-

This compound (of known purity)

-

A selection of common laboratory solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane, and Water) of analytical grade.

-

Analytical balance

-

Scintillation vials with screw caps

-

Constant temperature orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow: The Shake-Flask Method

The logical flow of the shake-flask method is designed to ensure that a true equilibrium of the solute between the solid and dissolved states is achieved and accurately measured.

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Protocol

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to individual vials. The excess solid should be clearly visible.

-

To each vial, add a known volume (e.g., 5 mL) of a specific solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient duration (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.[8]

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vials.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.[8]

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

-

Data Analysis:

-

Calculate the concentration of the compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Tabulated Solubility Data

The following table serves as a template for recording the experimentally determined solubility data for this compound in a selection of common laboratory solvents.

Table 1: Predicted and Experimental Solubility of this compound at 25°C

| Solvent | Chemical Class | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Methanol | Polar Protic | High | Data to be determined |

| Ethanol | Polar Protic | High | Data to be determined |

| Acetone | Polar Aprotic | High | Data to be determined |

| Ethyl Acetate | Polar Aprotic | High | Data to be determined |

| Dichloromethane | Halogenated | Moderate | Data to be determined |

| Toluene | Aromatic Hydrocarbon | Moderate | Data to be determined |

| Hexane | Non-polar | Low | Data to be determined |

| Water | Polar Protic | Low | Data to be determined |

Safety Considerations

As with any laboratory work, appropriate safety precautions must be taken. While a specific Safety Data Sheet (SDS) for this compound was not found, related compounds exhibit hazards such as skin and eye irritation.[10][11][12][13] Therefore, it is imperative to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

While specific, publicly available quantitative solubility data for this compound is currently lacking, a robust understanding of its likely behavior in common laboratory solvents can be derived from its molecular structure. This guide provides a foundational predicted solubility profile and, more importantly, a detailed and validated experimental protocol based on the shake-flask method to enable researchers to generate precise and reliable solubility data. The systematic application of this methodology will empower scientists and drug development professionals to confidently advance their research and development activities involving this important chemical intermediate.

References

- 1. 3-Bromo-2-fluoro-6-methoxyphenol [myskinrecipes.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 4. rheolution.com [rheolution.com]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

Navigating the Procurement of 3-Bromo-6-fluoro-2-methoxyphenol: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the timely acquisition of high-purity chemical reagents is a critical determinant of project success. This guide provides an in-depth technical overview of 3-Bromo-6-fluoro-2-methoxyphenol (CAS No. 1026796-50-8), a key building block in medicinal chemistry and organic synthesis. We will explore its commercial availability, essential quality control parameters, and its strategic importance in the development of novel chemical entities.

Strategic Importance in Medicinal Chemistry

This compound is a substituted phenol derivative that serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry for the development of active pharmaceutical ingredients (APIs).[1] The unique arrangement of its functional groups—a bromine atom, a fluorine atom, and a methoxy group on a phenolic ring—offers multiple reaction sites for chemists to elaborate upon, enabling the construction of diverse molecular architectures. The presence of halogen atoms can influence the pharmacokinetic and pharmacodynamic properties of a final drug compound, making this reagent particularly valuable in drug discovery programs.[1]

Commercial Suppliers and Procurement Considerations

A survey of the chemical marketplace reveals several commercial suppliers for this compound. When selecting a supplier, researchers should consider not only the price but also the stated purity, availability of analytical data, and the supplier's reputation for quality and consistency.

Below is a comparative table of representative suppliers. Please note that stock status and pricing are subject to change and should be verified directly with the suppliers.

| Supplier | Stated Purity | CAS Number | Notes |

| 2a biotech | 96%+ | 1026796-50-8 | Offers the product as an intermediate.[2] |

| BLD Pharm | Data available upon request | 1367707-24-1 (Isomer) | Provides access to NMR, HPLC, LC-MS, and UPLC data.[3] |

| CP Lab Safety | 98% | Not specified | Offers a 250 mg quantity.[4] |

Expert Insight: It is imperative to request a lot-specific Certificate of Analysis (CoA) before purchase. This document provides critical data on the purity and identity of the compound. A representative CoA is detailed in a later section.

Understanding the Synthetic Landscape and Potential Impurities

While a specific, publicly available synthesis route for this compound is not extensively documented in peer-reviewed journals, we can infer a plausible synthetic pathway based on established organic chemistry principles and related patent literature. A likely route would involve the bromination of a suitably protected fluoro-methoxyphenol precursor.

For instance, the synthesis of a related compound, 2-bromo-6-fluoroaniline, involves the protection of the amino group of o-fluoroaniline, followed by bromination and deprotection.[5] A similar strategy could be employed for the synthesis of this compound.

Caption: Plausible synthetic workflow for this compound.

Key Considerations for Impurities:

-

Isomeric Impurities: Incomplete regioselectivity during the bromination step could lead to the formation of other brominated isomers.

-

Starting Material: Residual unreacted 2-fluoro-6-methoxyphenol may be present.

-

Over-bromination: The introduction of more than one bromine atom onto the aromatic ring is a possibility.

-

Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps may be present in trace amounts.

Quality Control: A Protocol for Purity Assessment by HPLC

Ensuring the purity of this compound is paramount for the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. Below is a detailed, step-by-step methodology for a representative HPLC analysis.

Experimental Protocol: HPLC Purity Analysis

Objective: To determine the purity of a sample of this compound by reverse-phase HPLC with UV detection.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (or another suitable mobile phase modifier)

-

Volumetric flasks and pipettes

-

HPLC system with a C18 reverse-phase column and a UV detector

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Degas both mobile phases prior to use.

-

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of the this compound reference standard.

-

Dissolve in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask and dilute to the mark. This will be your stock solution.

-

Prepare a working standard solution by diluting the stock solution to a final concentration of approximately 0.1 mg/mL.

-

-

Sample Solution Preparation:

-

Prepare a sample solution in the same manner as the standard solution, using the sample to be analyzed.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase Gradient: A typical gradient could be:

-

0-2 min: 95% A, 5% B

-

2-15 min: Linear gradient to 5% A, 95% B

-

15-18 min: Hold at 5% A, 95% B

-

18-20 min: Return to initial conditions (95% A, 5% B)

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 280 nm (or a wavelength of maximum absorbance for the compound).

-

-

Analysis:

-

Inject a blank (solvent) to establish a baseline.

-

Inject the standard solution to determine the retention time of the main peak.

-

Inject the sample solution.

-

Analyze the resulting chromatogram to identify the main peak and any impurity peaks.

-

-

Data Interpretation:

-

Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

Caption: A streamlined workflow for HPLC purity analysis.

Representative Certificate of Analysis

A Certificate of Analysis is a crucial document that validates the quality of the supplied chemical. Below is an example of what to expect in a comprehensive CoA for this compound.

| Parameter | Specification | Result | Method |

| Appearance | White to off-white solid | Conforms | Visual |

| Identity | Conforms to structure | Conforms | ¹H NMR, ¹³C NMR, MS |

| Purity (HPLC) | ≥ 98.0% | 99.2% | HPLC |

| Melting Point | Report | 75-78 °C | Capillary Method |

| Residual Solvents | As per ICH guidelines | Conforms | GC-HS |

| Water Content | ≤ 0.5% | 0.1% | Karl Fischer |

Expert Insight: Always scrutinize the analytical methods used and ensure they are appropriate for the compound. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the chemical structure, while Mass Spectrometry (MS) verifies the molecular weight.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. In general, it is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable building block for the synthesis of complex molecules in drug discovery and other areas of chemical research. A thorough evaluation of commercial suppliers, coupled with a robust in-house quality control protocol, is essential to ensure the integrity of your research. By understanding the potential synthetic routes and likely impurities, and by diligently interpreting analytical data, researchers can confidently procure and utilize this important reagent in their scientific endeavors.

References

- 1. 3-Bromo-2-fluoro-6-methoxyphenol [myskinrecipes.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. 1367707-24-1|3-Bromo-2-fluoro-6-methoxyphenol|BLD Pharm [bldpharm.com]

- 4. calpaclab.com [calpaclab.com]

- 5. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 3-Bromo-6-fluoro-2-methoxyphenol for Pharmaceutical Synthesis

Introduction: Strategic C-C Bond Formation in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, particularly within the pharmaceutical industry.[1][2] Its capacity for forging carbon-carbon bonds under relatively mild conditions with high functional group tolerance has revolutionized the assembly of complex molecular architectures inherent to many therapeutic agents.[3] This application note provides a detailed experimental protocol and scientific rationale for the Suzuki-Miyaura coupling of 3-Bromo-6-fluoro-2-methoxyphenol, a polysubstituted phenol derivative with potential applications as a key intermediate in the synthesis of novel pharmaceutical compounds.[4]

The subject molecule, this compound, presents a unique combination of electronic and steric features. The presence of an electron-donating methoxy group and a hydroxyl group, alongside the electron-withdrawing fluorine and bromine atoms, modulates the reactivity of the aryl bromide. Furthermore, the ortho-substituents to the bromine atom introduce steric hindrance that must be addressed through careful selection of the catalytic system.[5] This guide will navigate these challenges to provide a robust and reproducible protocol for researchers in drug development and synthetic chemistry.

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[1] The catalytic cycle, a fundamental concept in understanding this transformation, involves three key steps:

-

Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-bromine bond of the aryl bromide, forming a palladium(II) intermediate.[6]

-

Transmetalation: In the presence of a base, the organic moiety from the boronic acid derivative is transferred to the palladium(II) center, displacing the halide.[7] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[7]

-

Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which then re-enters the catalytic cycle.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

This protocol details the coupling of this compound with 4-methoxyphenylboronic acid as a representative coupling partner. Researchers should note that this protocol can be adapted for other boronic acids with minor modifications.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |

| This compound | 223.03 | 1.0 | 1.0 |

| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 1.2 |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 | 0.03 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 |

| 1,4-Dioxane | - | 10 mL | - |

| Water (degassed) | - | 2 mL | - |

Equipment:

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and hotplate

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 223 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (3.0 mmol, 415 mg).

-

Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 mmol, 24.5 mg), to the flask.

-

Solvent Addition: Add 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask. The use of degassed solvents is crucial to prevent oxidation of the palladium catalyst.

-

Reaction Execution: Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Scientific Rationale and Optimization

The choice of each reaction component is critical for the success of the Suzuki coupling, especially with a substituted substrate like this compound.

Catalyst and Ligand Selection:

The aryl bromide in our substrate is electron-rich due to the methoxy and hydroxyl groups, which can slow down the oxidative addition step.[6] Additionally, the ortho-substituents introduce steric hindrance. To overcome these challenges, a catalyst system with a bulky, electron-rich phosphine ligand is recommended.[5][8] Pd(dppf)Cl₂ is an excellent choice as the dppf ligand is both bulky and electron-donating, which facilitates both the oxidative addition and the reductive elimination steps.[9] Alternative catalysts that are effective for sterically hindered aryl bromides include those with Buchwald-type ligands such as SPhos or XPhos.[10]

Base Selection:

The presence of a phenolic hydroxyl group necessitates careful selection of the base. Strong bases like sodium hydroxide could lead to unwanted side reactions. A moderately strong inorganic base like potassium carbonate (K₂CO₃) is ideal.[11] It is strong enough to facilitate the formation of the boronate complex for transmetalation but generally does not cause degradation of sensitive functional groups.[12] For particularly sensitive substrates, a weaker base like potassium phosphate (K₃PO₄) could be considered.[12]

Solvent System:

A mixture of an organic solvent and water is commonly employed in Suzuki reactions.[2] 1,4-Dioxane/water is a robust solvent system that effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction.[9] Other suitable solvent systems include toluene/water or THF/water.[2] The addition of water is often crucial for dissolving the base and promoting the transmetalation step.[6]

Safety Precautions

-

This compound and its derivatives should be handled with care. Assume they are irritants and potentially harmful.[13][14]

-

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Palladium catalysts are precious metal compounds and should be handled with care. Avoid inhalation of dust.

-

1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle with appropriate precautions.

-

Consult the Safety Data Sheet (SDS) for all reagents before use.[13][14]

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Low or No Reaction | Inactive catalyst, insufficient degassing, low reaction temperature. | Use a fresh batch of catalyst. Ensure all solvents are thoroughly degassed. Increase the reaction temperature in 10°C increments. Consider a more active catalyst system (e.g., with a Buchwald ligand). |

| Protodeborylation | The boronic acid is degrading faster than it is coupling. | Use a milder base such as K₃PO₄.[12] Use an anhydrous solvent system if possible. Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.[15] |

| Homocoupling | Side reaction of the boronic acid. | Ensure the reaction is run under strictly anaerobic conditions. Lowering the reaction temperature may also help. |

| Dehalogenation | The aryl bromide is reduced instead of coupled. | This can be a side reaction promoted by certain palladium-hydride species.[6] Ensure the reaction is free of potential hydride sources. A change in ligand or solvent may be necessary. |

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the Suzuki-Miyaura coupling of this compound. By understanding the underlying principles and carefully selecting the reaction components, researchers can successfully synthesize valuable biaryl compounds for applications in pharmaceutical and fine chemical synthesis. The provided protocol, rationale, and troubleshooting guide serve as a valuable resource for scientists and professionals in the field of drug development.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki Coupling for Pharmaceutical Intermediates [ganeshremedies.com]

- 3. jocpr.com [jocpr.com]

- 4. 3-Bromo-2-fluoro-6-methoxyphenol [myskinrecipes.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 14. fishersci.com [fishersci.com]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes: 3-Bromo-6-fluoro-2-methoxyphenol as a Strategic Synthetic Building Block

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 3-Bromo-6-fluoro-2-methoxyphenol. This versatile trifunctional building block offers a unique combination of reactive sites, enabling its strategic incorporation into complex molecular architectures. We will delve into its core reactivity, explore its application in cornerstone synthetic transformations such as palladium-catalyzed cross-coupling reactions, and present detailed, field-proven protocols. The causality behind experimental choices, safety protocols, and a case study illustrating its role in pharmaceutical synthesis will be discussed to provide a holistic understanding of its utility.

Introduction: A Profile of a Versatile Reagent

This compound is a polysubstituted aromatic compound whose value in organic synthesis is derived from the orthogonal reactivity of its functional groups. The presence of a bromine atom, a phenolic hydroxyl group, and activating/directing methoxy and fluoro substituents on the same scaffold allows for sequential and selective chemical modifications.

The bromine atom serves as a classical handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[1] The phenolic hydroxyl group is a versatile nucleophile and can be readily alkylated, acylated, or engaged in etherification reactions. The fluoro and methoxy groups modulate the electronic properties of the aromatic ring, influencing its reactivity and providing steric hindrance that can be exploited for regioselective transformations. This unique combination makes it an important intermediate in the synthesis of high-value molecules, particularly active pharmaceutical ingredients (APIs).[2]

Physicochemical & Safety Data

Handling this reagent requires adherence to standard laboratory safety protocols for halogenated phenols. Below is a summary of its properties and essential safety information.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₆BrFO₂ |

| Molecular Weight | 221.03 g/mol |

| CAS Number | 886510-25-4 (related isomer) |

| Appearance | Typically an off-white to light brown solid |

| Purity | >98% (typical)[3] |

Safety & Handling:

-

Hazard Statements: Based on related compounds, this compound should be considered harmful if swallowed, causes skin irritation, and causes serious eye irritation.[4][5] May cause respiratory irritation.

-

Precautionary Measures:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.[5]

-

Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Core Reactivity and Strategic Applications

The synthetic utility of this compound stems from its three primary reactive sites. The choice of reagents and reaction conditions allows the chemist to selectively address each site, making it a powerful tool for building molecular complexity in a controlled manner.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which forms a C-C bond between an organohalide and an organoboron species, is one of the most robust and widely used transformations in modern organic synthesis.[7]

Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the phenol.

-

Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8]

-

Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst.[7]

The choice of ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity. Phosphine-based ligands are commonly employed.[9]

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination

Similarly, the bromine atom can be displaced by an amine nucleophile in the Buchwald-Hartwig amination reaction. This transformation is a cornerstone for synthesizing aryl amines, which are prevalent structures in pharmaceuticals.[10][11]

Mechanistic Insight: The catalytic cycle is analogous to the Suzuki coupling but involves an amine and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.

-

Amine Coordination & Deprotonation: The amine coordinates to the palladium complex and is deprotonated by the base to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amino group couple to form the C-N bond, releasing the product and regenerating the Pd(0) catalyst.[10]

The selection of a suitable phosphine ligand is crucial to prevent catalyst decomposition and facilitate the reductive elimination step, especially with less reactive or sterically hindered amines.[12]

Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination.

Reactions at the Phenolic Hydroxyl Group

The acidic proton of the hydroxyl group can be easily removed by a base, generating a potent phenoxide nucleophile. This allows for a range of classical transformations:

-

Williamson Ether Synthesis: Reaction with alkyl halides (R-X) in the presence of a base (e.g., K₂CO₃, NaH) yields the corresponding ether. This is a fundamental method for protecting the hydroxyl group or for introducing specific alkyl chains.

-

Ullmann Condensation: A copper-catalyzed reaction with an aryl halide can form a diaryl ether linkage. This is particularly useful for constructing complex biaryl ether frameworks found in many natural products and pharmaceuticals.[1]

-

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) produces the corresponding ester.

Case Study: A Key Building Block for Antiviral Agents

The utility of halogenated phenols is prominently featured in the synthesis of Nirmatrelvir (PF-07321332), the active Mpro inhibitor in the oral COVID-19 therapeutic, Paxlovid.[13][14] While the exact process for Nirmatrelvir may use a related starting material, this compound serves as an excellent model for constructing the core structures found in such complex APIs. A key fragment in many advanced molecules involves a substituted biaryl or aryl-heteroaryl ether structure, which can be efficiently assembled using the methodologies described below.

Detailed Experimental Protocols

The following protocols are generalized procedures that should be optimized for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical setup for coupling this compound with an arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry round-bottom flask, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the palladium catalyst to the flask.

-

Add the degassed solvent system (e.g., a 4:1 mixture of Toluene:H₂O).

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired biaryl product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines the C-N coupling of this compound with a secondary amine.

Materials:

-

This compound (1.0 eq)

-

Amine (1.1-1.3 eq)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

-

Phosphine Ligand (e.g., BINAP, Xantphos, 2-4 mol%)

-

Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.4-2.0 eq)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst, ligand, and base to a dry reaction flask.

-

Add the anhydrous solvent, followed by this compound and the amine.

-

Seal the flask and heat the mixture to 90-110 °C with vigorous stirring.

-

Monitor the reaction for consumption of the starting material by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction carefully by adding saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel.

Conclusion

This compound is a high-value, versatile building block for advanced organic synthesis. Its strategically positioned functional groups provide chemists with multiple handles for selective and sequential modification. Mastery of its reactivity, particularly in palladium-catalyzed cross-coupling reactions, unlocks efficient pathways to complex molecular targets, including novel pharmaceutical agents. The protocols and mechanistic insights provided herein serve as a foundational guide for harnessing the full synthetic potential of this powerful reagent.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Bromo-2-fluoro-6-methoxyphenol [myskinrecipes.com]

- 3. calpaclab.com [calpaclab.com]

- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Utility of 3-Bromo-6-fluoro-2-methoxyphenol in Modern Pharmaceutical Synthesis

Preamble: The Value Proposition of Highly Substituted Phenolic Intermediates

In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine and other halogens into molecular scaffolds is a cornerstone of medicinal chemistry. These substitutions can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. 3-Bromo-6-fluoro-2-methoxyphenol emerges as a particularly valuable building block, offering a unique constellation of functional groups that empower chemists to construct complex molecular architectures with precision and efficiency.[1][2] This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights, for professionals engaged in pharmaceutical research and synthesis.

Physicochemical Profile & Handling

A thorough understanding of the starting material's properties is fundamental to its successful application. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1026796-50-8 | [] |

| Molecular Formula | C₇H₆BrFO₂ | |

| Molecular Weight | 221.02 g/mol | [1] |

| Appearance | Typically an off-white to light brown solid | Generic |

| Purity | >95% (as supplied by commercial vendors) |